4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide is a chemical compound with the CAS Number: 211742-83-5 . It has a molecular weight of 308.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.36 . It should be stored at a temperature of 28 C .Scientific Research Applications
Tautomeric Properties
- Research on similar compounds, like 2,4-dichlorobenzenesulfonamide derivatives, highlights their tautomeric properties, which are crucial for understanding molecular interactions and stability (Beuchet et al., 1999).
Photodynamic Therapy Applications
- Studies have shown that derivatives of benzenesulfonamide, such as zinc phthalocyanine substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yield. This is significant for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Molecular and Kinetic Analysis
- Investigations into the molecular and electronic structure of benzenesulfonamide derivatives provide insights into their steric properties and potential chemical reactivity, which is fundamental for their application in various chemical processes (Rublova et al., 2017).
Anticancer Activity
- Certain N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides, have demonstrated potent anticancer activity against various human tumor cell lines. This underscores the potential therapeutic applications of these compounds (Żołnowska et al., 2018).
Antibacterial and Antienzymatic Activities
- Derivatives containing the dimethylsulfonamide moiety have been shown to possess promising antibacterial and antienzymatic properties, which could be useful in the development of new pharmaceuticals (Hassan et al., 2009).
DFT Calculations and Molecular Docking
- Advanced computational methods like Density Functional Theory (DFT) calculations and molecular docking studies of benzenesulfonamide derivatives provide a deeper understanding of their chemical behavior and potential interactions with biological targets (Fahim & Shalaby, 2019).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZPCDJZVOAORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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